molecular formula C23H23ClN2O3S B2571578 6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111051-56-9

6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

Cat. No. B2571578
CAS RN: 1111051-56-9
M. Wt: 442.96
InChI Key: RADAKOHAEBUYIX-UHFFFAOYSA-N
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Description

6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline, also known as CESQ, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Anticancer Activities

Research has explored derivatives of 4-aminoquinoline, closely related to the compound , for their anticancer activities. A study by Solomon et al. (2019) investigated 4-aminoquinoline derived sulfonyl analogs, highlighting their effectiveness against various breast cancer cells. The study found that certain compounds in this series could potentially be less toxic to normal cells compared to cancer cells, indicating a promising avenue for anticancer agent development (Solomon, Pundir, & Lee, 2019).

Antibacterial Activity

Another significant area of application is in the synthesis of new tetracyclic quinolone antibacterials. Taguchi et al. (1992) synthesized a series of compounds with a novel tetracyclic structure that showed potent activity against both Gram-positive and Gram-negative bacteria. The study emphasizes the therapeutic potential of these compounds as antibacterial agents (Taguchi, Kondo, Inoue, Kawahata, Jinbo, Sakamoto, & Tsukamoto, 1992).

Molecular Docking Studies

Research involving ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives synthesized using a novel catalytic method has been conducted by Murugesan et al. (2017). These compounds were further used in molecular docking studies with bovine serum albumin (BSA), revealing potential for bioactive compound development through understanding protein-ligand interactions (Murugesan, Gengan, & Lin, 2017).

DNA Detection

A study by Perin et al. (2011) focused on the synthesis of novel benzimidazo[1,2-a]quinolines with potential applications as DNA-specific fluorescent probes. This research indicates the utility of these compounds in biological assays and molecular biology research, offering new tools for DNA detection and interaction studies (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Antimicrobial and Antimalarial Agents

The design and synthesis of quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents have been explored, demonstrating the compound's potential in treating infectious diseases. These studies highlight the compound's versatility and potential in the development of new therapeutic agents against a variety of pathogens (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

properties

IUPAC Name

[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-2-16-6-9-18(10-7-16)30(28,29)22-19-14-17(24)8-11-21(19)25-15-20(22)23(27)26-12-4-3-5-13-26/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADAKOHAEBUYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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